Benzedrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

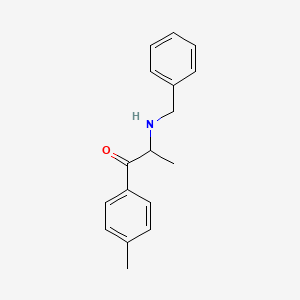

2-(benzylamino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15/h3-11,14,18H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHZRPBDEAQYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017094 | |

| Record name | Benzedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225617-75-3 | |

| Record name | Benzedrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225617-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225617753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZEDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Z5G5VE87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzedrone: Chemical Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Benzedrone is a chiral molecule that is typically encountered as a racemic mixture. Its chemical identity and known physical properties are summarized in the table below. It is important to note that experimentally determined melting and boiling points for the freebase form are not consistently reported in the scientific literature. The provided data is primarily for the hydrochloride salt, which is the more common form for handling and analysis.

| Property | Value | Citation |

| IUPAC Name | 2-(benzylamino)-1-(p-tolyl)propan-1-one | [1] |

| Synonyms | 4-Methyl-N-benzylcathinone, 4-MBC | [1][2] |

| Molecular Formula | C₁₇H₁₉NO | [1][2] |

| Molecular Weight | 253.34 g/mol | |

| CAS Number | 1225617-75-3 | |

| Appearance | Crystalline solid (hydrochloride salt) | |

| Solubility (HCl salt) | DMF: 10 mg/mL, DMSO: 5 mg/mL, Ethanol: 5 mg/mL, Methanol: 1 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | |

| λmax | 205, 260 nm |

Presumed Pharmacological Profile and Signaling Pathways

As a synthetic cathinone, this compound is an analog of mephedrone and is presumed to act as a monoamine transporter inhibitor, affecting the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The interaction with these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to mediate the stimulant and psychoactive effects of the drug.

While specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for this compound at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are not available in the current body of scientific literature, the pharmacology of structurally similar cathinones provides a strong basis for its presumed mechanism of action. For instance, mephedrone and other synthetic cathinones are known to act as substrates for these transporters, inhibiting reuptake and, in some cases, promoting neurotransmitter release (efflux). The relative potency at each transporter dictates the specific pharmacological profile of the compound.

The general signaling pathway for monoamine transporter inhibition by synthetic cathinones is depicted below.

Caption: Presumed mechanism of action of this compound at the monoaminergic synapse.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of synthetic cathinones, as well as for the in-vitro and in-vivo evaluation of their pharmacological effects. These protocols are based on established methods for related compounds and can be adapted for the study of this compound.

Synthesis and Purification

A general method for the synthesis of cathinone derivatives involves the α-bromination of a substituted propiophenone followed by reaction with the desired amine.

Synthesis of 4-Methyl-N-benzylcathinone (this compound)

-

α-Bromination of 4-Methylpropiophenone: To a solution of 4-methylpropiophenone in a suitable solvent (e.g., diethyl ether or glacial acetic acid), add an equimolar amount of bromine dropwise with stirring, while maintaining the temperature below 10°C. After the addition is complete, continue stirring for 1-2 hours at room temperature. The reaction mixture is then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield crude α-bromo-4-methylpropiophenone.

-

Reaction with Benzylamine: Dissolve the crude α-bromo-4-methylpropiophenone in a suitable solvent such as acetonitrile or ethanol. Add a twofold molar excess of benzylamine to the solution. The mixture is then refluxed for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure.

Purification

The crude product can be purified by the following methods:

-

Acid-Base Extraction: Dissolve the residue in a nonpolar organic solvent (e.g., diethyl ether) and wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous phase. The aqueous layer is then basified (e.g., with 2M NaOH) to precipitate the freebase, which is then extracted with an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Recrystallization: The purified freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cathinone Analysis

This protocol is adapted from a validated method for the analysis of synthetic cathinones in urine.

-

Sample Preparation (Urine):

-

To 1 mL of urine, add an internal standard.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode cation exchange).

-

Elute the analytes with a basic organic solvent mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) by heating at 70°C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Caption: General workflow for the GC-MS analysis of synthetic cathinones.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cathinone Analysis

This protocol is based on a method for the detection of synthetic cathinones in oral fluid.

-

Sample Preparation (Oral Fluid):

-

To 200 µL of oral fluid, add an internal standard.

-

Perform protein precipitation with 400 µL of acetonitrile.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

-

In-Vitro Pharmacological Assays

Monoamine Transporter Inhibition Assay (Radioligand Uptake Inhibition)

This assay determines the potency of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

-

Cell Culture: Use HEK-293 cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Wash the cells with KRH buffer. c. Pre-incubate the cells with various concentrations of the test compound (this compound) for 10-15 minutes at 37°C. d. Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a non-radiolabeled substrate. e. Incubate for a short period (e.g., 5-10 minutes) at 37°C. f. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. g. Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

In-Vivo Behavioral Assays

Locomotor Activity Study

This assay assesses the stimulant or depressant effects of a compound on spontaneous movement in rodents.

-

Animals: Male mice or rats.

-

Apparatus: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.

-

Procedure: a. Habituate the animals to the testing room and the open-field arenas for at least 60 minutes before the experiment. b. Administer the test compound (this compound) or vehicle via a suitable route (e.g., intraperitoneal injection). c. Immediately place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena.

Conditioned Place Preference (CPP) Protocol

This paradigm is used to evaluate the rewarding or aversive properties of a drug.

-

Animals: Male mice or rats.

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure: a. Pre-conditioning Phase (Baseline): On day 1, allow the animals to freely explore both compartments for 15 minutes and record the time spent in each to determine any initial preference. b. Conditioning Phase (Days 2-5): For four days, administer the test compound (this compound) and confine the animal to one compartment (drug-paired) for 30 minutes. On alternate days, administer the vehicle and confine the animal to the other compartment (vehicle-paired). c. Post-conditioning Phase (Test): On day 6, place the animal in the apparatus with free access to both compartments in a drug-free state and record the time spent in each compartment for 15 minutes.

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference, suggesting rewarding properties.

Conclusion

This compound (4-methyl-N-benzylcathinone) is a synthetic cathinone with a chemical structure that strongly suggests activity as a monoamine transporter inhibitor. While specific quantitative data on its pharmacological profile are lacking in the public domain, this guide provides a comprehensive overview of its known chemical and physical properties and outlines detailed experimental protocols for its synthesis, analysis, and pharmacological characterization. The provided methodologies for GC-MS, LC-MS/MS, in-vitro transporter assays, and in-vivo behavioral studies offer a robust framework for researchers to investigate the properties of this compound and contribute to a better understanding of this and other emerging psychoactive substances. Further research is critically needed to elucidate the specific binding affinities and functional activities of this compound at the dopamine, serotonin, and norepinephrine transporters to fully characterize its pharmacological and toxicological profile.

Disclaimer: this compound is a controlled substance in many jurisdictions. The information provided in this guide is for research and informational purposes only. All handling and experimentation with this compound must be conducted in strict compliance with all applicable laws and regulations and under appropriate laboratory safety conditions.

References

Synthesis Pathway of 4-Methyl-N-benzylcathinone (4-MBC): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-N-benzylcathinone (4-MBC), a substituted cathinone. The information presented herein is intended for an audience with a strong background in organic chemistry and is for research and informational purposes only.

Chemical and Physical Data

| Property | Value | Reference |

| IUPAC Name | 1-(4-methylphenyl)-2-(benzylamino)propan-1-one | |

| Molecular Formula | C₁₇H₁₉NO | [1] |

| Molecular Weight | 253.34 g/mol | [1] |

| CAS Number | 1225617-75-3 (hydrochloride) | [1] |

| Appearance | White powder (hydrochloride salt) | [2] |

| SMILES | CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H |

Synthesis Pathway

The most common and straightforward method for the synthesis of 4-Methyl-N-benzylcathinone (4-MBC) and related N-benzyl cathinones involves a two-step process starting from a substituted propiophenone. This pathway consists of an α-bromination followed by a nucleophilic substitution with benzylamine.

Experimental Protocols

While specific experimental data for the synthesis of 4-Methyl-N-benzylcathinone is not widely available in peer-reviewed literature, the following protocols are based on general methods for the synthesis of analogous substituted cathinones.

Step 1: α-Bromination of 4-Methylpropiophenone

Objective: To introduce a bromine atom at the alpha position of the propiophenone, creating the key intermediate, α-bromo-4-methylpropiophenone.

Materials:

-

4-Methylpropiophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-methylpropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with continuous stirring. The reaction is typically exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude α-bromo-4-methylpropiophenone.

Step 2: Nucleophilic Substitution with Benzylamine

Objective: To substitute the bromine atom with a benzylamino group to form the final product, 4-Methyl-N-benzylcathinone.

Materials:

-

α-Bromo-4-methylpropiophenone

-

Benzylamine

-

Triethylamine (Et₃N) or another suitable base

-

Acetonitrile or another suitable polar aprotic solvent

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel

Procedure:

-

Dissolve the crude α-bromo-4-methylpropiophenone in acetonitrile in a round-bottom flask.

-

Add an excess of benzylamine (typically 2-3 equivalents) and a base such as triethylamine to the solution.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess benzylamine and salts.

-

Dry the organic layer and concentrate to obtain the freebase of 4-Methyl-N-benzylcathinone.

-

For the hydrochloride salt, dissolve the freebase in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration using a Büchner funnel, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity. While specific data for 4-MBC is limited, analytical methods for the closely related compound 3,4-Methylenedioxy-N-benzylcathinone (Benzylone) can be adapted.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Logical Workflow for Synthesis and Analysis

Disclaimer: The synthesis of 4-Methyl-N-benzylcathinone and other cathinone derivatives may be subject to legal restrictions in many jurisdictions. It is the sole responsibility of the user to ensure compliance with all applicable laws and regulations. This information is provided for research and educational purposes only and should not be used for any illicit activities. All chemical syntheses should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

The Enigmatic Mechanism of Benzedrone (4-Methyl-N-benzylcathinone) at Monoamine Transporters: A Technical Guide

Foreword: This technical guide addresses the mechanism of action of Benzedrone (4-methyl-N-benzylcathinone, 4-MBC) on monoamine transporters. It is critical to note that a thorough review of scientific literature reveals a significant gap in the pharmacological characterization of this specific compound. As of the date of this publication, quantitative data on the binding affinity, uptake inhibition, and release-promoting effects of this compound at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are not publicly available. The physiological and toxicological properties of this compound remain largely unknown[1].

Therefore, this guide will proceed by inferring the probable mechanism of action of this compound based on the well-established structure-activity relationships (SAR) of analogous substituted cathinones. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future experimental investigation into the neuropharmacology of this novel psychoactive substance.

Inferred Mechanism of Action: A Substrate-Type Releaser Profile

Based on its chemical structure, this compound is a β-keto-amphetamine derivative. Substituted cathinones typically act as either monoamine transporter reuptake inhibitors (blockers) or substrate-type releasers (releasers)[2][3]. Compounds that are N-substituted but do not incorporate the nitrogen into a pyrrolidine ring, like this compound, often exhibit substrate activity, leading to transporter-mediated efflux of monoamines from the presynaptic neuron[3][4].

The structure of this compound features two key substitutions known to influence activity at monoamine transporters:

-

4-Methyl Substitution on the Phenyl Ring: This substitution, as seen in the well-studied compound mephedrone (4-methylmethcathinone), is known to enhance activity at the serotonin transporter (SERT) relative to the dopamine transporter (DAT).

-

N-Benzyl Substitution: The presence of a bulky benzyl group on the nitrogen atom is less common among widely studied cathinones. However, N-alkylation can influence the potency and selectivity of interaction with monoamine transporters.

Considering these structural features, it is hypothesized that this compound acts as a monoamine transporter substrate, inducing the release of dopamine, serotonin, and norepinephrine . It is likely to exhibit a mixed profile with significant activity at all three transporters. The 4-methyl group suggests a potentially pronounced effect on serotonin release.

The general mechanism for a monoamine releasing agent involves several steps:

-

Entry into the presynaptic neuron via the monoamine transporters (DAT, SERT, NET).

-

Interaction with the vesicular monoamine transporter 2 (VMAT2), leading to the disruption of vesicular storage and an increase in cytosolic monoamine concentrations.

-

Induction of reverse transport (efflux) of monoamines from the cytosol into the synaptic cleft through the plasma membrane transporters.

This cascade of events leads to a significant, non-vesicular increase in extracellular monoamine levels, which underlies the psychostimulant effects of this class of compounds.

Below is a diagram illustrating the proposed signaling pathway for a generic monoamine releasing agent, which is the hypothesized mechanism for this compound.

Quantitative Data for Structurally Related Cathinones

To provide context for the potential potency and selectivity of this compound, the following tables summarize quantitative data for structurally similar cathinones. This data is derived from in vitro studies on rat brain synaptosomes or HEK293 cells expressing human monoamine transporters.

Table 1: Monoamine Release Activity of Selected Cathinones

| Compound | DAT EC50 (nM) | SERT EC50 (nM) | NET EC50 (nM) | DAT/SERT Selectivity Ratio |

| Methcathinone | 49.9 | 4270 | N/A | 85.6 |

| 4-Methylmethcathinone (Mephedrone) | 119 | 1450 | N/A | 12.2 |

| 4-Chloromethcathinone | 50.1 | 42.5 | N/A | 0.85 |

| Data sourced from studies on rat brain synaptosomes. |

Table 2: Monoamine Uptake Inhibition of Selected Cathinones

| Compound | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) |

| Mexedrone | 1.8 | 2.5 | 3.2 |

| N-Methoxymephedrone | 1.5 | 2.1 | 2.8 |

| Mephedrone | 0.49 | 2.2 | 0.53 |

| Data for Mexedrone and N-Methoxymephedrone from rat brain synaptosomes. Mephedrone data from HEK293 cells expressing human transporters. |

Experimental Protocols for Characterizing this compound's Activity

To definitively determine the mechanism of action of this compound, a series of in vitro assays are required. The following protocols are standard methodologies used in the pharmacological evaluation of novel psychoactive substances at monoamine transporters.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

Methodology:

-

Preparation of Tissue/Cells: Use either rat brain synaptosomes or HEK293 cells stably expressing the human DAT, SERT, or NET.

-

Radioligand Selection:

-

For DAT: [3H]WIN 35,428 or [125I]RTI-55

-

For SERT: [3H]citalopram or [3H]paroxetine

-

For NET: [3H]nisoxetine

-

-

Assay Procedure:

-

Incubate the prepared membranes or cells with a fixed concentration of the selected radioligand and a range of concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Monoamine Uptake Inhibition Assays

Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Methodology:

-

Preparation of Synaptosomes: Prepare synaptosomes from fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Assay Procedure:

-

Pre-incubate synaptosomes with various concentrations of this compound or vehicle.

-

Initiate uptake by adding a low concentration of a radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

-

Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the amount of radiolabeled monoamine taken up by the synaptosomes using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of uptake inhibition at each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

Monoamine Release Assays

Objective: To determine if this compound acts as a substrate-type releaser and to quantify its potency (EC50) and efficacy for inducing monoamine release.

Methodology:

-

Preparation and Preloading: Prepare synaptosomes as in the uptake assay. Preload the synaptosomes by incubating them with a radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

-

Assay Procedure:

-

After preloading, wash the synaptosomes to remove excess extracellular radiolabel.

-

Initiate release by adding various concentrations of this compound or a known releasing agent (e.g., amphetamine for DAT/NET, fenfluramine for SERT) as a positive control.

-

After a defined incubation period (e.g., 15-30 minutes), separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Quantify the radioactivity in the supernatant (released monoamine) and in the synaptosome pellet (retained monoamine).

-

-

Data Analysis:

-

Express the amount of release as a percentage of the total radioactivity.

-

Generate concentration-response curves and determine the EC50 (concentration of this compound that produces 50% of the maximal release) and the maximal effect (Emax) by non-linear regression.

-

The following diagram outlines the experimental workflow for characterizing a novel cathinone like this compound.

Conclusion

While direct pharmacological data for this compound (4-methyl-N-benzylcathinone) is currently unavailable, its chemical structure strongly suggests a mechanism of action as a substrate-type monoamine releasing agent at DAT, SERT, and NET. The presence of a 4-methyl group on the phenyl ring implies potentially significant activity at the serotonin transporter, similar to mephedrone. The N-benzyl substitution introduces a degree of uncertainty regarding its precise potency and selectivity profile.

The experimental protocols detailed in this guide provide a clear roadmap for the definitive characterization of this compound's interaction with monoamine transporters. Such studies are essential to understand the neuropharmacological profile, potential for abuse, and neurotoxic effects of this emerging psychoactive substance. The data generated will be crucial for informing public health and regulatory bodies.

References

A Technical Guide to the Pharmacological Profile of Benzedrone (4-Methyl-N-benzylcathinone)

Disclaimer: The pharmacological and toxicological properties of Benzedrone (4-methyl-N-benzylcathinone, 4-MBC) are not well-characterized in peer-reviewed scientific literature.[1] This guide synthesizes available information on closely related synthetic cathinones to construct a hypothesized pharmacological profile for this compound, intended for research and drug development professionals. All data presented for specific compounds other than this compound are for comparative and contextual purposes.

Introduction

This compound, also known as 4-methyl-N-benzylcathinone (4-MBC), is a designer psychoactive substance belonging to the synthetic cathinone class.[2][3] It is a structural analog of more well-studied cathinones such as mephedrone and 4-MEC (4-methylethcathinone), characterized by the substitution of the N-methyl group with a benzyl group.[1][4] Since its emergence around 2010, it has been identified as a component in recreational "bath salt" products.

Synthetic cathinones typically exert their psychoactive effects by modulating monoamine neurotransmission. Based on its structural similarity to other cathinones, this compound is hypothesized to function as a monoamine transporter inhibitor and/or releasing agent, thereby increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The predominant action on the dopamine transporter (DAT) is likely associated with a potential for abuse and addiction.

Hypothesized Mechanism of Action & Receptor Profile

The primary mechanism of action for most synthetic cathinones involves interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These substances can act as either reuptake inhibitors (blockers) or as substrates (releasers).

-

Reuptake Inhibition: Like cocaine, these compounds bind to the transporter protein, preventing the reuptake of neurotransmitters from the synaptic cleft and prolonging their action.

-

Substrate-Release: Like amphetamine, these compounds are transported into the presynaptic terminal, where they disrupt vesicular storage and promote reverse transport (efflux) of neurotransmitters into the synapse.

Given its structure, this compound is likely a potent inhibitor of DAT and NET, with a potentially lower affinity for SERT. The bulky N-benzyl group may influence its interaction with the transporters, potentially favoring an inhibitor profile over a releasing agent profile, similar to pyrovalerone derivatives. However, without empirical data, this remains speculative.

Unlike non-β-keto amphetamines, synthetic cathinones generally do not show significant affinity for the trace amine-associated receptor 1 (TAAR1). It is also hypothesized that this compound, like other studied cathinones, has low affinity for other major monoamine receptors.

Quantitative Pharmacology (Comparative Data)

No specific in vitro binding affinity (Ki) or uptake inhibition (IC50) values for this compound have been published. The following tables present data for structurally related and pharmacologically relevant synthetic cathinones to provide a quantitative framework for this compound's presumed activity.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM) for Selected Cathinones

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Primary Action Profile |

|---|---|---|---|---|

| Mephedrone | 1290 | 258 | 487 | Releaser/Inhibitor |

| 4-MEC | 1070 | 300 | 701 | Releaser/Inhibitor |

| Methylone | 1370 | 499 | 493 | Releaser/Inhibitor |

| Pentedrone | 2500 | 610 | 135000 | Inhibitor |

| MDPV | 2.4 | 1.1 | 2260 | Inhibitor |

| Methcathinone | 78.5 | 37.3 | 3130 | Releaser/Inhibitor |

| Cocaine | 272 | 293 | 304 | Inhibitor |

Data compiled from multiple sources. Note: IC50 values can vary between different assays and experimental conditions.

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) for Selected Cathinones

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| Mephedrone | 146 | 133 | 108 |

| Methylone | 239 | 338 | 179 |

| MDPV | 4.3 | 25.8 | 3370 |

| Methcathinone | >10,000 | 2,700 | >30,000 |

| Cocaine | 550 | 1,020 | 1,180 |

Data compiled from multiple sources. Note: Ki values can vary between different assays and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the pharmacological profile of a novel psychoactive substance like this compound.

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the potency of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin via their respective transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM with 10% FBS, geneticin for selection).

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubation: Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of this compound hydrochloride dissolved in KRH buffer.

-

Uptake Initiation: A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled monoamine is added to each well to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.

-

Quantification: Cells are lysed, and the radioactivity accumulated inside the cells is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine or mazindol). The concentration-response data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific monoamine uptake).

Caption: Workflow for in vitro monoamine uptake inhibition assay.

In Vivo Behavioral Pharmacology: Locomotor Activity Assay

Objective: To assess the psychostimulant effects of this compound in a rodent model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water and are acclimated to the facility for at least one week prior to testing.

-

Apparatus: The experiment is conducted in open-field arenas equipped with infrared photobeam detectors to automatically track horizontal and vertical movements.

-

Drug Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline. A range of doses (e.g., 1, 3, 10, 30 mg/kg) is prepared based on literature for similar cathinones.

-

Procedure:

-

On the test day, animals are transported to the testing room and allowed to acclimate for at least 60 minutes.

-

Each animal is placed into the center of the open-field arena for a 30-60 minute habituation period.

-

Following habituation, the animal is briefly removed, administered the assigned dose of this compound or vehicle (saline) via intraperitoneal (i.p.) injection, and immediately returned to the arena.

-

-

Data Collection & Analysis: Locomotor activity (total distance traveled, rearing counts, stereotyped movements) is recorded continuously for 90-120 minutes. Data are typically analyzed using a two-way ANOVA (Treatment x Time) to assess the effect of the drug over time.

Hypothesized Signaling Pathway

As a presumed monoamine reuptake inhibitor, this compound's primary effect is to increase the concentration of neurotransmitters, particularly dopamine, in the synaptic cleft. This leads to enhanced stimulation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates downstream intracellular signaling cascades that are fundamental to the drug's psychoactive and reinforcing effects.

Caption: Postulated signaling cascade following DAT inhibition by this compound.

Pharmacokinetics and Metabolism (Hypothesized)

The pharmacokinetic profile of this compound has not been formally studied. However, based on data from related cathinones like mephedrone, several predictions can be made:

-

Absorption: Likely rapid absorption following oral or intranasal administration, with peak plasma concentrations occurring within 1-2 hours.

-

Distribution: Like most cathinones, this compound is expected to be lipophilic and readily cross the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: The metabolism of this compound is expected to follow pathways common to other cathinones. Key metabolic reactions likely include:

-

N-dealkylation: Removal of the benzyl group.

-

Reduction: Conversion of the β-keto group to a hydroxyl group, forming the corresponding alcohol metabolite.

-

Hydroxylation: Addition of a hydroxyl group to the tolyl (4-methylphenyl) ring. These phase I metabolites may then undergo phase II conjugation (e.g., glucuronidation) before excretion.

-

-

Excretion: Excretion is presumed to occur primarily via the kidneys.

Conclusion

This compound (4-MBC) is a synthetic cathinone whose pharmacological profile remains largely uncharacterized. Based on its chemical structure and the known pharmacology of its analogs, it is strongly hypothesized to act as a monoamine transporter inhibitor, with a primary affinity for the dopamine and norepinephrine transporters. This profile suggests a significant potential for psychostimulant effects and abuse liability. The lack of empirical data highlights a critical gap in the scientific understanding of this psychoactive substance. Comprehensive in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively establish its mechanism of action, potency, selectivity, and overall safety profile.

References

Initial Toxicological Screening of Benzedrone and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicological screening of Benzedrone (4-methyl-N-benzylcathinone, 4-MBC) and its structural analogs. Due to a notable scarcity of publicly available toxicological data for this compound itself, this document synthesizes findings from in vitro and in silico studies on closely related synthetic cathinones to construct a representative toxicological profile. The guide details experimental protocols for key assays in cytotoxicity and genotoxicity assessment, presents available quantitative data in structured tables for comparative analysis, and visualizes the primary mechanism of action—monoamine transporter inhibition—and its downstream signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the toxicological evaluation of novel psychoactive substances and the development of related pharmaceutical compounds.

Introduction

This compound (4-MBC) is a synthetic cathinone that has been identified as a designer drug. Like other substances in its class, its pharmacological and toxicological profiles are of significant interest to the scientific and medical communities. Synthetic cathinones are structurally related to cathinone, the psychoactive alkaloid found in the khat plant (Catha edulis). They generally act as central nervous system stimulants by modulating the activity of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The initial toxicological screening of new chemical entities like this compound is crucial for understanding their potential for harm and for informing public health and regulatory responses. This process typically involves a battery of in vitro and in vivo tests to assess cytotoxicity, genotoxicity, and acute toxicity. This guide focuses on the foundational in vitro and in silico aspects of this screening process.

In Vitro and In Silico Toxicological Data

A thorough review of scientific literature reveals a significant lack of specific quantitative toxicological data for this compound. However, data from several of its analogs provide valuable insights into its potential toxicological profile.

Cytotoxicity Data

In vitro cytotoxicity assays are fundamental to initial toxicological screening, providing data on the concentrations at which a substance induces cell death. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) are common metrics. The available data for analogs of this compound are summarized in Table 1.

| Compound | Cell Line | Exposure Time (h) | Assay | IC50 / EC50 (mM) | Reference |

| Butylone | Primary Rat Hepatocytes | Not Specified | Cytotoxicity | 1.21 | [1] |

| Buphedrone | Primary Rat Hepatocytes | Not Specified | Cytotoxicity | 1.57 | [1] |

| 3,4-DMMC | Primary Rat Hepatocytes | Not Specified | Cytotoxicity | 0.158 | [1] |

| Butylone | SH-SY5Y | 24 | Cytotoxicity | 6.39 | [2] |

| Pentylone | SH-SY5Y | 24 | Cytotoxicity | 4.44 | [2] |

| MDPV | SH-SY5Y | 24 | Cytotoxicity | 3.61 |

Table 1: In Vitro Cytotoxicity of this compound Analogs. 3,4-DMMC: 3,4-dimethylmethcathinone; MDPV: 3,4-Methylenedioxypyrovalerone.

Monoamine Transporter Binding Affinity

The primary mechanism of action for many synthetic cathinones is the inhibition of monoamine transporters. Binding affinity is often expressed as the inhibition constant (Ki). A critical review of Benzylone (3,4-methylenedioxy-N-benzylcathinone, BMDP), a close structural analog of this compound, provides the following data on its interaction with human monoamine transporters expressed in HEK293 cells.

| Compound | Transporter | Binding Affinity (Ki, μM) | Reference |

| Benzylone (BMDP) | Dopamine Transporter (DAT) | ~2.5 | |

| Benzylone (BMDP) | Norepinephrine Transporter (NET) | ~2.5 | |

| Benzylone (BMDP) | Serotonin Transporter (SERT) | 11.5 |

Table 2: Monoamine Transporter Binding Affinity of Benzylone.

In Silico Genotoxicity and Carcinogenicity Predictions

While experimental data for this compound is lacking, in silico models have been used to predict the toxicity of a wide range of synthetic cathinones. These computational methods provide an initial assessment of potential hazards. For instance, a study on 65 synthetic cathinones predicted that some compounds, such as 2,3-MDMC and methylone, have carcinogenic potential and may induce chromosomal aberrations.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable toxicological data. Below are methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Exposure: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the existing medium with the medium containing the test compound concentrations. Include solvent controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Remove the medium and add a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the dissolved formazan using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the solvent control. The IC50 value is calculated from the dose-response curve.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: The assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events. The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, which are then scored for the presence of micronuclei.

Protocol:

-

Cell Culture: Use a suitable cell line, such as human lymphoblastoid TK6 cells, and maintain in appropriate culture conditions.

-

Compound Exposure: Treat the cells with at least three concentrations of the test compound, as well as positive and negative (solvent) controls. The exposure can be short-term (e.g., 3-6 hours) followed by a recovery period, or continuous for a longer duration (e.g., 24 hours).

-

Cytokinesis Block: Add cytochalasin B to the culture medium at a concentration sufficient to inhibit cytokinesis and allow for the accumulation of binucleated cells. This is typically done after the compound exposure period.

-

Cell Harvesting and Staining: Harvest the cells by centrifugation, treat with a hypotonic solution, and fix. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated cultures to the negative control. A statistically significant, dose-dependent increase in micronucleus frequency indicates a positive result for genotoxicity.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological mechanisms.

Experimental Workflow for In Vitro Cytotoxicity and Genotoxicity Screening

Caption: Workflow for in vitro cytotoxicity and genotoxicity screening.

Signaling Pathway of Monoamine Transporter Inhibition by Synthetic Cathinones

Synthetic cathinones, like this compound and its analogs, are known to inhibit monoamine transporters, primarily the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentration of dopamine, which in turn affects downstream signaling pathways.

Caption: Monoamine transporter inhibition and downstream signaling.

Conclusion

The initial toxicological screening of this compound is hampered by a lack of specific experimental data. However, by examining its structural analogs, a preliminary toxicological profile can be inferred. The available data suggest that this compound and its analogs likely exhibit cytotoxic effects and act as inhibitors of monoamine transporters, particularly the dopamine transporter. This mechanism of action can lead to the activation of downstream signaling pathways such as the cAMP/PKA and ERK cascades, which are associated with the psychoactive and potentially neurotoxic effects of these substances.

The experimental protocols and workflows detailed in this guide provide a framework for the systematic in vitro toxicological evaluation of this compound and other novel synthetic cathinones. Further research, including in vivo studies, is imperative to fully characterize the toxicological profile of this compound and to accurately assess its potential risks to human health. This guide serves as a foundational resource to direct these future research endeavors.

References

- 1. Persistent and Dose-Dependent Neural and Metabolic Gene Expression Changes Induced by Transient Citalopram Exposure in Zebrafish Embryos [mdpi.com]

- 2. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Benzedrone as a Designer Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzedrone (4-methyl-N-benzylcathinone or 4-MBC), a synthetic cathinone derivative, emerged in the early 21st century as a prominent example of a novel psychoactive substance (NPS). Initially marketed covertly as "bath salts" or "research chemicals" to circumvent drug control legislation, its stimulant properties quickly led to its abuse. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative pharmacological data, and visualizations of its presumed mechanism of action and synthetic pathway. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of synthetic cathinones and the broader field of NPS.

Introduction and Discovery

This compound (4-MBC) is a designer drug that was first identified in the recreational drug market around 2010.[1] It belongs to the substituted cathinone class, which are synthetic derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). The emergence of this compound is characteristic of the rapid evolution of NPS, where clandestine laboratories modify the chemical structures of known psychoactive compounds to create substances that are not yet legally controlled.[2][3] These substances were often sold online and in "head shops" under deceptive labels like "bath salts" or "plant food" to evade legal scrutiny.[2][3]

The history of synthetic cathinones dates back to the 1920s, but their widespread recreational use is a more recent phenomenon that began in the early 2000s. The rise in the abuse of drugs like mephedrone (4-methylmethcathinone) paved the way for the introduction of numerous other analogues, including this compound.

Chemical Synthesis

The synthesis of 4-methyl-N-benzylcathinone (this compound) can be achieved through various synthetic routes. One common method involves the α-bromination of 4-methylpropiophenone followed by nucleophilic substitution with benzylamine.

General Synthesis Pathway

A plausible synthetic route, based on established chemical principles for the synthesis of cathinone derivatives, is outlined below.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol for the synthesis of this compound, based on common clandestine laboratory procedures for similar cathinones. This information is for academic and research purposes only and should not be attempted.

Step 1: α-Bromination of 4-methylpropiophenone

-

4-methylpropiophenone is dissolved in a suitable solvent, such as glacial acetic acid or diethyl ether.

-

An equimolar amount of bromine (Br₂) is added dropwise to the solution while stirring, often with the exclusion of light to prevent radical side reactions. The reaction is typically carried out at room temperature or with gentle cooling.

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude α-bromo-4-methylpropiophenone.

Step 2: Reaction with Benzylamine

-

The crude α-bromo-4-methylpropiophenone is dissolved in a suitable organic solvent, such as acetonitrile or dichloromethane.

-

At least two equivalents of benzylamine are added to the solution. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid (HBr) byproduct.

-

The reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete, as monitored by TLC.

-

The reaction mixture is then worked up by washing with water and a dilute acid to remove excess benzylamine and benzylamine hydrobromide.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the free base of this compound.

Step 3: Salt Formation

-

The crude this compound free base is dissolved in a non-polar solvent like diethyl ether.

-

A solution of hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.

-

The hydrochloride salt of this compound precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried to yield this compound HCl as a solid.

Pharmacological Profile

This compound, like other synthetic cathinones, is a central nervous system (CNS) stimulant. Its pharmacological effects are primarily attributed to its interaction with monoamine transporters.

Mechanism of Action

The primary mechanism of action for this compound is believed to be the inhibition of the reuptake of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT). By blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and its characteristic stimulant effects.

Quantitative Pharmacological Data

While specific quantitative data for this compound is scarce in peer-reviewed literature, data from related cathinones and a report on the closely related compound Benzylone (BMDP) can provide some insight. It is important to note that these values are for a different, albeit structurally similar, compound and should be interpreted with caution.

Table 1: In Vitro Pharmacological Data for Benzylone (BMDP)

| Target | Assay Type | Ki (nM) |

| Dopamine Transporter (DAT) | Binding Affinity | ~2500 |

| Norepinephrine Transporter (NET) | Binding Affinity | ~2500 |

| Serotonin Transporter (SERT) | Binding Affinity | ~11500 |

| Dopamine Transporter (DAT) | Uptake Inhibition | 637 - 764 |

| Norepinephrine Transporter (NET) | Uptake Inhibition | 469 - 1629 |

| Serotonin Transporter (SERT) | Uptake Inhibition | >10000 |

Data presented for Benzylone (3,4-methylenedioxy-N-benzylcathinone), not this compound (4-methyl-N-benzylcathinone).

Analytical Characterization

The identification and quantification of this compound in seized materials and biological samples are crucial for forensic and clinical purposes. Standard analytical techniques are employed for its characterization.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification of synthetic cathinones. The compound is separated based on its volatility and then fragmented, producing a characteristic mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the molecule, allowing for unambiguous identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing biological samples due to its high sensitivity and selectivity.

Experimental Workflow for Analysis

Legal History and Control

The emergence of this compound and other synthetic cathinones presented a significant challenge to drug control legislation worldwide. Initially, these compounds were not explicitly illegal, allowing for their open sale.

-

United Kingdom: In April 2010, the UK enacted a ban on all substituted cathinone derivatives under the Misuse of Drugs Act 1971.

-

United States: In October 2011, the Drug Enforcement Administration (DEA) used its emergency scheduling authority to temporarily place several synthetic cathinones, including mephedrone and methylone, into Schedule I of the Controlled Substances Act. This was followed by the Synthetic Drug Abuse Prevention Act of 2012, which permanently banned many of these substances. While this compound was not always individually named in initial legislation, the broad, analogue-based language of these laws effectively criminalized its possession and distribution.

Conclusion

This compound serves as a case study in the dynamic and challenging landscape of novel psychoactive substances. Its clandestine synthesis, rapid emergence on the recreational drug market, and subsequent legislative control highlight the ongoing need for agile and comprehensive scientific and regulatory responses. While its specific pharmacological profile is not as extensively documented as some of its more notorious counterparts, its presumed mechanism as a monoamine reuptake inhibitor places it firmly within the class of potent CNS stimulants with a significant potential for abuse and adverse health effects. Further research is warranted to fully elucidate the detailed pharmacology and toxicology of this compound to better inform public health and safety initiatives.

References

In Vitro Characterization of Benzedrone's Effects on Serotonin and Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth in vitro characterization of the effects of Benzedrone (4-methylmethcathinone, mephedrone) on the serotonin and dopamine systems. This compound is a synthetic cathinone that has gained notoriety as a recreational drug. Understanding its molecular mechanisms is crucial for elucidating its psychoactive effects, abuse potential, and potential neurotoxicity. This document summarizes quantitative data on this compound's interaction with the dopamine transporter (DAT) and the serotonin transporter (SERT), details the experimental protocols for assessing these interactions, and visualizes the underlying molecular pathways and experimental workflows. The data presented indicates that this compound acts as a substrate for both DAT and SERT, inducing neurotransmitter release, with a more pronounced effect on the serotonin system.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound (mephedrone) in inhibiting dopamine and serotonin uptake and in inducing their release. These values are critical for understanding the drug's pharmacological profile.

Table 1: Inhibition of Dopamine and Serotonin Uptake by this compound (Mephedrone)

| Transporter | IC50 (µM) | Cell Line | Reference |

| Dopamine Transporter (DAT) | 5.9 | Human Embryonic Kidney (HEK) 293 | [1] |

| Serotonin Transporter (SERT) | 19.3 | Human Embryonic Kidney (HEK) 293 | [1] |

IC50: The half-maximal inhibitory concentration, representing the concentration of the drug required to inhibit 50% of the transporter's uptake activity.

Table 2: this compound (Mephedrone)-Induced Dopamine and Serotonin Release

| Transporter | EC50 (nM) | Preparation | Reference |

| Dopamine Transporter (DAT) | 70.2 | Rat Brain Synaptosomes | [2] |

| Serotonin Transporter (SERT) | 60.9 | Rat Brain Synaptosomes |

EC50: The half-maximal effective concentration, representing the concentration of the drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the effects of this compound on dopamine and serotonin transporters.

Monoamine Transporter Uptake Inhibition Assay in HEK-293 Cells

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine and serotonin uptake via DAT and SERT expressed in HEK-293 cells.

Materials:

-

HEK-293 cells stably transfected with human DAT (hDAT) or human SERT (hSERT).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 250 µg/ml Geneticin.

-

Krebs-Ringer Bicarbonate Buffer.

-

[³H]dopamine and [³H]serotonin (radiolabeled substrates).

-

This compound (test compound).

-

Selective transporter inhibitors for control (e.g., GBR 12909 for DAT, fluoxetine for SERT).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing hDAT or hSERT in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: On the day of the experiment, wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Resuspend the cells in Krebs-Ringer Bicarbonate Buffer.

-

Incubation: Add the cell suspension to a 96-well plate. Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 10-20 minutes at room temperature.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of [³H]dopamine or [³H]serotonin to the wells.

-

Uptake Termination: After a short incubation period (typically 5-15 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Synaptosome Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded neurotransmitters from isolated nerve terminals (synaptosomes).

Objective: To determine the EC50 value of this compound for inducing the release of dopamine and serotonin from rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

-

Sucrose homogenization buffer.

-

Krebs-Ringer buffer.

-

[³H]dopamine or [³H]serotonin.

-

This compound (test compound).

-

Releasing agents for positive control (e.g., amphetamine for dopamine, fenfluramine for serotonin).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosome fraction. Wash and resuspend the synaptosomes in Krebs-Ringer buffer.

-

Pre-loading: Incubate the synaptosomes with [³H]dopamine or [³H]serotonin for 30-60 minutes at 37°C to allow for uptake of the radiolabeled neurotransmitter.

-

Release Initiation: Add the pre-loaded synaptosomes to a superfusion apparatus or a multi-well plate. Initiate release by adding varying concentrations of this compound or a vehicle control.

-

Sample Collection: Collect the superfusate or the incubation medium at specific time intervals.

-

Termination and Lysis: Terminate the experiment and lyse the synaptosomes to determine the remaining intracellular radioactivity.

-

Quantification: Measure the radioactivity in the collected samples and the synaptosome lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of total radioactivity released at each this compound concentration. Plot the percentage of release against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed signaling pathway for this compound-induced neurotransmitter release.

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Caption: Workflow for Synaptosome Neurotransmitter Release Assay.

Caption: Proposed Signaling Pathway for this compound-Induced Neurotransmitter Release.

Discussion and Conclusion

The in vitro data strongly suggest that this compound (mephedrone) is a potent substrate for both the dopamine and serotonin transporters. Its lower IC50 value for DAT compared to SERT indicates a higher affinity for inhibiting dopamine uptake. However, the EC50 values for release are comparable for both neurotransmitters, with a slightly higher potency for inducing serotonin release. This dual action as a releaser for both dopamine and serotonin likely underlies its complex psychostimulant and empathogenic effects.

The proposed mechanism of action involves this compound binding to and being transported by DAT and SERT. This process is thought to trigger a cascade of intracellular events, including the activation of Protein Kinase C (PKC). Phosphorylation of the transporters by PKC can lead to a conformational change that promotes reverse transport, or efflux, of dopamine and serotonin from the presynaptic terminal into the synaptic cleft.

This technical guide provides a foundational understanding of the in vitro pharmacology of this compound. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of neuropharmacology, toxicology, and drug development. Further investigation into the downstream signaling pathways and the long-term consequences of this compound exposure is warranted to fully comprehend its impact on the central nervous system.

References

Neurochemical profiling of novel psychoactive substances like Benzedrone

A comprehensive analysis of the in vitro and in vivo neurochemical properties of the novel psychoactive substance Benzedrone (4-methyl-N-benzylcathinone).

Introduction

This compound (4-methyl-N-benzylcathinone or 4-MBC) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS) on the recreational drug market.[1][2] As a derivative of cathinone, the psychoactive alkaloid found in the khat plant, this compound belongs to a class of compounds known for their stimulant and empathogenic effects. The neuropharmacological profile of many synthetic cathinones involves interaction with monoamine transporters, leading to increased extracellular levels of dopamine, norepinephrine, and serotonin.[3][4][5] However, the specific neurochemical characteristics of this compound remain less understood. This technical guide provides a detailed overview of the current knowledge on the neurochemical profile of this compound, including its interactions with monoamine transporters and a wider range of CNS receptors. It also outlines detailed experimental protocols for the comprehensive neurochemical evaluation of such compounds and presents the available quantitative data in a structured format. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances.

Quantitative Neurochemical Data

The following tables summarize the available quantitative data on the interaction of this compound with key neurochemical targets.

Table 1: Monoamine Transporter Binding Affinities of this compound

| Target | Ki (nM) |

| Norepinephrine Transporter (NET) | 1222 |

| Dopamine Transporter (DAT) | 1411 |

| Serotonin Transporter (SERT) | >10,000* |

*Data for SERT affinity of this compound is not explicitly available in the reviewed literature; however, studies on similar cathinones suggest a generally lower affinity for SERT compared to NET and DAT. Further experimental validation is required.

Table 2: Monoamine Transporter Uptake Inhibition by this compound

| Target | IC50 (nM) |

| Norepinephrine Transporter (NET) | Data not available |

| Dopamine Transporter (DAT) | Data not available |

| Serotonin Transporter (SERT) | Data not available |

Table 3: Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | Data not available |

| 5-HT2A | Data not available |

| 5-HT2B | Data not available |

| 5-HT2C | Data not available |

| Adrenergic Receptors | |

| α1 | Data not available |

| α2 | Data not available |

| β | Data not available |

| Dopamine Receptors | |

| D1 | Data not available |

| D2 | Data not available |

| D3 | Data not available |

| D4 | Data not available |

| D5 | Data not available |

Experimental Protocols

A comprehensive neurochemical profiling of a novel psychoactive substance like this compound involves a battery of in vitro and in vivo assays. The following are detailed protocols for key experiments.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various G-protein coupled receptors (GPCRs) and monoamine transporters.

Materials:

-

Cell membranes prepared from cell lines stably expressing the target human receptor or transporter (e.g., HEK-293 cells).

-

Radioligand specific for the target receptor/transporter (e.g., [3H]Nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Ketanserin for 5-HT2A receptors).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known ligand for the target).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor/transporter in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add a fixed concentration of the specific radioligand, the cell membrane preparation, and varying concentrations of this compound (typically from 0.1 nM to 100 µM).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells or synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the norepinephrine, dopamine, and serotonin transporters.

Materials:

-

HEK-293 cells stably expressing the human NET, DAT, or SERT, or freshly prepared rat brain synaptosomes.

-

Radiolabeled neurotransmitters: [3H]Norepinephrine, [3H]Dopamine, or [3H]Serotonin.

-